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Compound of Interest

Compound Name: cobalt;rhodium

Cat. No.: B15161835

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in addressing
common issues related to the deactivation of cobalt-rhodium catalysts.

Frequently Asked Questions (FAQS)

1. Why is the activity of my cobalt-rhodium catalyst decreasing over time?

A decrease in catalytic activity is a common issue and can be attributed to several deactivation
mechanisms:

 Sintering: At high reaction temperatures, the metal nanoparticles (cobalt and rhodium) can
migrate on the support surface and agglomerate into larger particles. This reduces the active
surface area of the catalyst, leading to a drop in activity. This phenomenon is a likely cause
of deactivation, especially during long-term operation at elevated temperatures.

o Coking/Fouling: Carbonaceous deposits, or coke, can form on the active sites of the catalyst,
blocking access for reactants. This is particularly prevalent in reactions involving organic
molecules at high temperatures.

» Poisoning: Certain impurities in the feedstock, even at trace levels, can irreversibly bind to
the active metal sites, rendering them inactive. Common poisons for cobalt-rhodium
catalysts include sulfur, chlorine, and alkali metals.[1]
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e Leaching: In liquid-phase reactions, the active metals (cobalt and rhodium) can dissolve into
the reaction medium, leading to a loss of active sites from the catalyst support. Studies have
shown that in liquid-phase hydroformylation, 20—-50% of the deposited metal can be
dissolved from both cobalt and rhodium catalysts.[2][3]

Oxidation: Re-oxidation of the active metallic cobalt to cobalt oxide can occur, especially in
the presence of water or other oxidizing agents in the feed stream. This can lead to a
significant loss of catalytic activity.

2. My catalyst's selectivity towards the desired product is changing. What could be the cause?

Changes in selectivity are often linked to modifications in the structure and electronic properties
of the active sites. Potential causes include:

Changes in Particle Size and Shape: Sintering not only reduces the active surface area but
can also alter the catalyst's morphology. Different crystal facets can exhibit varying
selectivity, so a change in particle shape can shift the product distribution.

Formation of Bimetallic Alloys: The interaction and alloying between cobalt and rhodium can
influence selectivity. Changes in the surface composition of these bimetallic particles due to
reaction conditions can alter the catalytic performance.

Selective Poisoning: Impurities might preferentially adsorb on specific types of active sites
responsible for the formation of a particular product, thereby altering the overall selectivity.

Support Interactions: The interaction between the metal nanoparticles and the support
material can change over time, affecting the electronic properties of the metals and
consequently their selectivity.

. How can | determine the cause of my catalyst's deactivation?

A combination of catalyst characterization techniques can help identify the specific deactivation
mechanism:

o Temperature-Programmed Reduction (TPR): This technique can be used to investigate the
reducibility of the catalyst and can indicate the presence of metal oxides formed due to
oxidation.
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e Transmission Electron Microscopy (TEM): TEM provides direct visualization of the catalyst
nanoparticles, allowing for the assessment of particle size and distribution. Comparing TEM
images of fresh and spent catalysts can clearly show if sintering has occurred.

o X-ray Diffraction (XRD): XRD can be used to determine the crystalline phases present in the
catalyst and to estimate the average crystallite size. An increase in crystallite size in the
spent catalyst is a strong indicator of sintering.

o X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can
provide information about the elemental composition and chemical state of the catalyst
surface, helping to identify poisons or changes in the oxidation state of the metals.

e Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of
carbonaceous deposits (coke) on the catalyst surface.

4. Is it possible to regenerate my deactivated cobalt-rhodium catalyst?
Regeneration is often possible, but its effectiveness depends on the deactivation mechanism:

o Coking: Deactivation by coke formation is often reversible. The catalyst can typically be
regenerated by a controlled oxidation (burning off the coke) followed by a reduction step to
restore the active metallic state.

o Oxidation: If the catalyst has been deactivated by oxidation, a simple reduction treatment
under a hydrogen flow at an appropriate temperature can often restore its activity.

 Sintering: Reversing sintering is more challenging. It may require high-temperature
treatments in specific atmospheres to redispense the metal particles, though complete
recovery of the initial dispersion is often difficult to achieve.

o Poisoning: Deactivation by strongly adsorbed poisons is usually irreversible. If the poison
can be removed by a chemical treatment that does not damage the catalyst, some activity
may be recovered.

e Leaching: The loss of active metals due to leaching is irreversible.

Quantitative Data on Catalyst Deactivation
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The following tables summarize key quantitative data related to the deactivation of cobalt-
rhodium and similar catalyst systems.

Table 1: Metal Leaching in Hydroformylation Reactions

Catalyst Reaction Temperature Pressure Metal
System Phase (°C) (MPa) Leaching (%)
Co/SiO2 Gas Phase 173 0.5 Stable

Rh/C Gas Phase 173 0.5 10-30%

Co Catalysts Liquid Phase - - 20-50%

Rh Catalysts Liquid Phase - - 20-50%

(Data sourced from a study on heterogeneous hydroformylation.)[2][3]

Table 2: lllustrative Impact of Sulfur Poisoning on Catalyst Activity

Toluene
Toluene .
Conversion Temp.

Catalyst System Conversion Temp. Increase in Too (°C)

(Too) - Sulfur-
(Too) - Fresh .

Poisoned

Coly-Al203 275 °C 345 °C 70 °C

CoCuly-Alz203 255 °C 290 °C 35°C

CoNi/y-Al203 265 °C 325 °C 60 °C

CoFely-Al203 315 °C 365 °C 50 °C

(This data is for Co-based catalysts and illustrates the significant impact of sulfur poisoning, as
indicated by the increased temperature required for 99% conversion.)[4]

Experimental Protocols

1. Temperature-Programmed Reduction (TPR)

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://aaltodoc.aalto.fi/communities/caff8006-e6dc-46f3-a933-d260c9bfef36
https://www.atomiclayerdeposition.com/science/theses/rhodium-and-cobalt-catalysts-in-the-heterogeneous-hydroformy
https://pmc.ncbi.nlm.nih.gov/articles/PMC11901707/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15161835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

» Objective: To determine the reduction characteristics of the catalyst, which can indicate the
presence of different metal oxide species and their interaction with the support.

o Methodology:
o A known mass of the catalyst is placed in a quartz reactor.

o The catalyst is pre-treated by heating in an inert gas (e.g., Argon or Nitrogen) to a specific
temperature to remove adsorbed water and other volatile impurities.

o After cooling to room temperature, a reducing gas mixture (typically 5-10% Hz in an inert
gas) is passed over the catalyst at a constant flow rate.

o The temperature of the catalyst is increased linearly at a controlled rate (e.g., 10 °C/min).

o Athermal conductivity detector (TCD) at the reactor outlet continuously monitors the
hydrogen concentration in the effluent gas.

o The consumption of hydrogen is recorded as a function of temperature, resulting in a TPR
profile with peaks corresponding to the reduction of different metal species.

2. Transmission Electron Microscopy (TEM)

» Objective: To visualize the morphology, size, and distribution of the metal nanoparticles on
the support.

» Methodology:

o The catalyst powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated to
create a uniform suspension.

o A small drop of the suspension is deposited onto a TEM grid (typically a carbon-coated
copper grid).

o The solvent is allowed to evaporate completely, leaving the catalyst particles dispersed on
the grid.

o The grid is then loaded into the TEM instrument.
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o A high-energy electron beam is transmitted through the sample, and the resulting image is
projected onto a detector.

o Images are captured at different magnifications to analyze the particle size distribution and
check for agglomeration.

3. X-ray Diffraction (XRD)

» Objective: To identify the crystalline phases present in the catalyst and to estimate the
average crystallite size of the metal particles.

o Methodology:
o The catalyst powder is finely ground to ensure random orientation of the crystallites.
o The powdered sample is packed into a sample holder.
o The sample is placed in an X-ray diffractometer.
o A monochromatic X-ray beam is directed at the sample.

o The intensity of the diffracted X-rays is measured as a function of the diffraction angle
(26).

o The resulting diffraction pattern is a plot of intensity versus 26.

o The positions of the diffraction peaks are used to identify the crystalline phases by
comparing them to a database of known materials.

o The width of the diffraction peaks can be used to calculate the average crystallite size
using the Scherrer equation.

Visualizations
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Caption: Troubleshooting workflow for identifying and addressing the deactivation of cobalt-

rhodium catalysts.
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Caption: Visual representation of the primary deactivation mechanisms affecting cobalt-
rhodium catalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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rhodium-catalysts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://aaltodoc.aalto.fi/communities/caff8006-e6dc-46f3-a933-d260c9bfef36
https://www.atomiclayerdeposition.com/science/theses/rhodium-and-cobalt-catalysts-in-the-heterogeneous-hydroformy
https://pmc.ncbi.nlm.nih.gov/articles/PMC11901707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11901707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11901707/
https://www.benchchem.com/product/b15161835#deactivation-mechanisms-of-cobalt-rhodium-catalysts
https://www.benchchem.com/product/b15161835#deactivation-mechanisms-of-cobalt-rhodium-catalysts
https://www.benchchem.com/product/b15161835#deactivation-mechanisms-of-cobalt-rhodium-catalysts
https://www.benchchem.com/product/b15161835#deactivation-mechanisms-of-cobalt-rhodium-catalysts
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15161835?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15161835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

